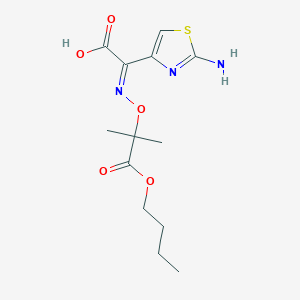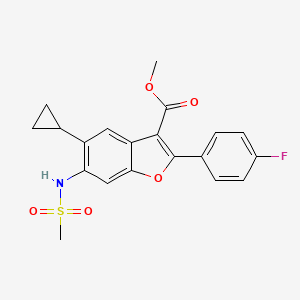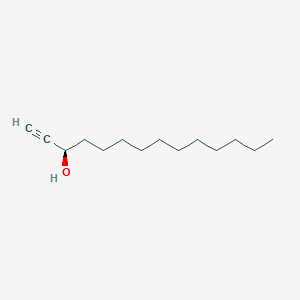
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane carboxylates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The final product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding azepane derivative.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the compound to form sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate: This compound has a chlorosulfonyl group attached to a methyl group instead of directly to the azepane ring.
Eigenschaften
Molekularformel |
C11H20ClNO4S |
|---|---|
Molekulargewicht |
297.80 g/mol |
IUPAC-Name |
tert-butyl 4-chlorosulfonylazepane-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
JRXYPGJLHUSTMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


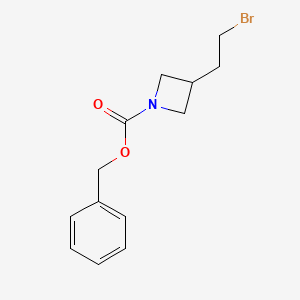
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
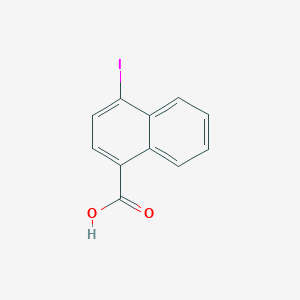
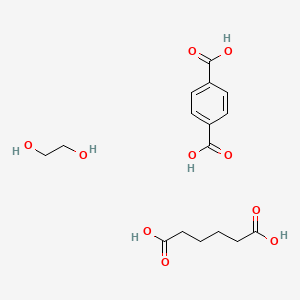
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

